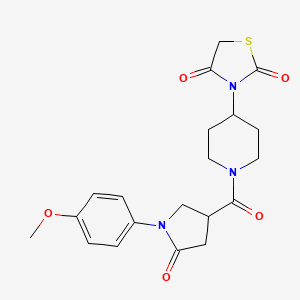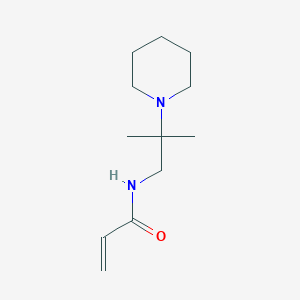
N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide, also known as MPP+, is a toxic compound that has been widely studied for its effects on the nervous system. The compound was first synthesized in the 1970s and has since been used in numerous scientific studies to better understand its mechanisms of action and potential applications.
Wirkmechanismus
N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then converted to its toxic metabolite, N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamideH+. This metabolite then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
The effects of this compound+ on the nervous system are well-documented. In addition to inducing the death of dopaminergic neurons, this compound+ has also been shown to induce oxidative stress and inflammation, both of which are thought to play a role in the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ is a widely used model compound for Parkinson's disease, and its effects on the nervous system are well-understood. However, its toxic nature means that it must be handled with care in the laboratory, and experiments involving this compound+ should be conducted with appropriate safety measures in place.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of action of this compound+. Additionally, this compound+ may be useful as a tool for investigating the role of oxidative stress and inflammation in other neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound+ on the nervous system, which may lead to new insights into the pathogenesis of Parkinson's disease and other neurological disorders.
Synthesemethoden
The synthesis of N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with a palladium catalyst in the presence of carbon monoxide and propene. The resulting compound is then treated with hydrochloric acid to yield this compound+.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ has been used in a variety of scientific studies to investigate its effects on the nervous system. In particular, it has been used as a model compound for Parkinson's disease, as it has been shown to induce the death of dopaminergic neurons in the substantia nigra, which is a hallmark of the disease.
Eigenschaften
IUPAC Name |
N-(2-methyl-2-piperidin-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-11(15)13-10-12(2,3)14-8-6-5-7-9-14/h4H,1,5-10H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXMNIPXRFWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)
![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)
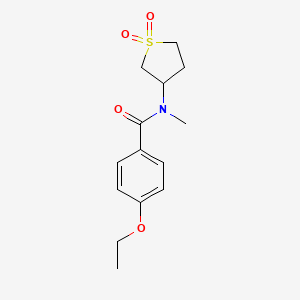

![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)
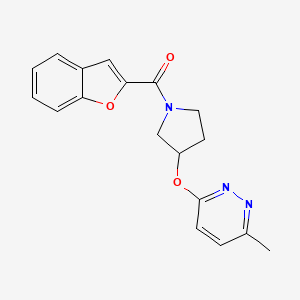
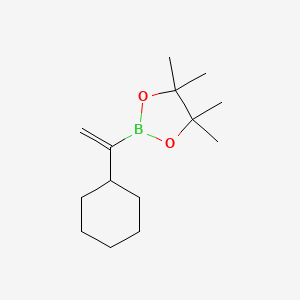

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
